molecular formula C15H21N3OS B3837209 N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B3837209
M. Wt: 291.4 g/mol
InChI Key: KDEGPSUYTYMRTK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as DMTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTM belongs to the class of hydrazide derivatives and has been studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in its biological activities is not yet fully understood. However, studies suggest that N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may also exhibit its antioxidant properties by activating the Nrf2-ARE signaling pathway. Furthermore, N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects in different cell types. In macrophages, N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments include its ease of synthesis, low toxicity, and potential therapeutic applications. However, the limitations of using N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments include its limited solubility in water and its instability under acidic conditions. Therefore, appropriate solvents and pH conditions should be used when working with N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide.

Future Directions

For the study of N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide include investigating its mechanism of action, exploring its potential therapeutic applications, and developing new derivatives with improved properties.

Scientific Research Applications

N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential therapeutic applications in various diseases. Studies have shown that N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N'-(2,5-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

IUPAC Name

N-[(E)-(2,5-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-12-3-4-13(2)14(9-12)10-16-17-15(19)11-18-5-7-20-8-6-18/h3-4,9-10H,5-8,11H2,1-2H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEGPSUYTYMRTK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=N/NC(=O)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,5-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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